molecular formula C10H14N2O B2758754 1-(3-cyclobutyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one CAS No. 1893162-23-6

1-(3-cyclobutyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one

Cat. No.: B2758754
CAS No.: 1893162-23-6
M. Wt: 178.235
InChI Key: LYAGEFNSAURFKM-UHFFFAOYSA-N
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Description

1-(3-Cyclobutyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one is a high-value pyrazole-based chemical intermediate designed for research and development applications. This compound features a cyclobutyl-substituted pyrazole core, a privileged scaffold in medicinal chemistry known for its versatile biological activity and presence in numerous FDA-approved drugs . The ketone functional group at the 5-position provides a reactive handle for further synthetic elaboration, making this reagent a versatile building block for constructing more complex molecules. Pyrazole derivatives are extensively explored in agrochemical and pharmaceutical research. Structurally similar compounds, such as 3-Cyclobutyl-1-methyl-1H-pyrazol-5-amine, are supplied as key intermediates for chemical synthesis . Furthermore, pyrazole cores are featured in compounds developed as intermediates for fungicides in crop protection . The significant research into pyrazole-sulfonamide hybrids, which have demonstrated promising anticancer activity, underscores the therapeutic potential of this chemical class and the value of specialized intermediates for drug discovery programs . This product is intended for research purposes by qualified professionals. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

1-(5-cyclobutyl-2-methylpyrazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7(13)10-6-9(11-12(10)2)8-4-3-5-8/h6,8H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYAGEFNSAURFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NN1C)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-cyclobutyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one typically involves a multi-step process. One common method includes the condensation of 3-cyclobutyl-1-methyl-1H-pyrazole with ethanone under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is then heated to facilitate the reaction, followed by purification steps to isolate the desired product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 1-(3-cyclobutyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one, differing primarily in substituent groups attached to the pyrazole or aryl/heteroaryl moieties.

Pyrazole-Based Ethanone Derivatives with Aromatic Substituents

  • 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one (C₁₂H₁₁ClN₂O): This compound features a 4-chlorophenyl group and a methyl-substituted pyrazole. However, aromatic substituents like chlorophenyl may introduce metabolic stability challenges compared to alicyclic groups .
  • 1-[1-(3-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one (C₁₂H₁₁ClN₂O, MW: 234.68 g/mol):
    With a 3-chlorophenyl substituent, this derivative highlights the impact of aromatic halogenation on molecular weight and steric bulk. The chlorine atom’s electron-withdrawing nature could alter electronic density on the pyrazole ring, affecting reactivity in subsequent synthetic modifications .

Pyrazole Derivatives with Heteroaromatic Substituents

  • Such heteroaromatic systems are often leveraged in materials science for their optoelectronic properties, a contrast to the cyclobutyl group’s steric and non-conjugative effects .

Alicyclic and Saturated Substituents

  • 1-[5-(2-Chlorophenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-ethanone: The dihydropyrazole ring introduces partial saturation, reducing aromaticity and increasing conformational flexibility.

Sulfur-Containing Derivatives

  • 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (C₁₁H₁₂ClNO₂S, MP: 137.3–138.5°C): This derivative includes a sulfoximine group, which introduces polarity and hydrogen-bond acceptor sites.

Data Table: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
This compound Cyclobutyl, methyl, acetyl C₁₀H₁₄N₂O 178.23 N/A Alicyclic substituent, no π-conjugation
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one 4-Chlorophenyl, methyl C₁₂H₁₁ClN₂O 234.68 N/A Aromatic halogenation, lipophilic
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one Sulfoximine, chloromethylphenyl C₁₁H₁₂ClNO₂S 257.73 137.3–138.5 Polar sulfoximine group, crystalline
1-[5-(2-Chlorophenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-ethanone Dihydropyrazole, hydroxyl, chlorophenyl C₁₂H₁₁ClN₂O₂ 250.68 N/A Partial saturation, H-bond donor

Implications of Structural Variations

  • Cyclobutyl vs.
  • Halogenation Effects : Chlorine atoms in similar compounds increase molecular weight and lipophilicity but may also pose synthetic challenges due to their electron-withdrawing nature .
  • Sulfoximine vs. Acetyl Groups : Sulfoximine derivatives exhibit enhanced polarity and crystallinity, which could be advantageous in pharmaceutical crystallization processes .

Biological Activity

1-(3-Cyclobutyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one (CAS: 1893162-23-6) is a pyrazole derivative with a molecular formula of C10H14N2O and a molecular weight of 178.23 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antibacterial, anti-inflammatory, antitumor, and antiviral effects. The unique structural features of pyrazole derivatives contribute significantly to their interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through mechanisms such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate several biochemical pathways, leading to various therapeutic effects.

Biochemical Pathways:
Pyrazole derivatives have been reported to exhibit a broad range of biological activities:

  • Antibacterial
  • Antimycobacterial
  • Anti-inflammatory
  • Antitumor
  • Antidiabetic
  • Antiviral
  • Antioxidant

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized. However, studies on similar compounds suggest that factors such as solubility, stability, and metabolic pathways significantly influence its bioavailability and efficacy.

Research Findings and Case Studies

Recent studies have explored the biological activity of various pyrazole derivatives, including those structurally related to this compound. For instance:

Table 1: Summary of Biological Activities of Related Pyrazole Derivatives

CompoundActivity TypeIC50/EC50 ValuesReference
Compound AAntibacterial12 μM
Compound BAntitumor260 nM
Compound CAnti-inflammatoryNot specified
Compound DAntiviralNot specified

These findings indicate that structural modifications in pyrazole derivatives can lead to significant changes in their biological activities.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step processes, including the condensation of 3-cyclobutyl-1-methylpyrazole with ethanone. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which can be utilized for further modifications and development of new derivatives.

Comparison with Similar Compounds

Comparative studies with other pyrazole derivatives highlight the unique properties of this compound. For example:

Compound NameStructure VariationNotable Activity
1-(3-Cyclobutyl-1-methyl-1H-pyrazol-4-yl)ethan-1-oneDifferent position on pyrazole ringVaries significantly in activity
1-(3-Cyclobutyl-1-methylpyrazolyl)ethanoneStructural isomerDifferent reactivity profile

These comparisons underscore the importance of specific substituent positioning in determining the biological activity of pyrazole derivatives.

Q & A

Q. What are the common synthetic routes for 1-(3-cyclobutyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one?

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketoesters or diketones. For example, ethyl acetoacetate reacts with substituted hydrazines under reflux to form the pyrazole core, followed by cyclobutyl group introduction via alkylation or cross-coupling reactions . Purification often employs recrystallization from ethanol or chromatography. Key steps include:

  • Cyclocondensation : Reaction of β-ketoesters with hydrazines at 80–100°C.
  • Functionalization : Alkylation at the pyrazole N1 position using methyl iodide.
  • Cyclobutyl addition : Suzuki-Miyaura coupling or nucleophilic substitution with cyclobutyl reagents.

Q. Which spectroscopic techniques are used for structural characterization?

  • NMR : 1^1H and 13^13C NMR confirm the pyrazole ring, cyclobutyl substituents, and ketone group. For example, the cyclobutyl protons show distinct splitting patterns due to ring strain .
  • IR : Strong carbonyl absorption (~1700 cm1^{-1}) confirms the ethanone moiety .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Q. What are the primary challenges in synthesizing this compound?

  • Regioselectivity : Ensuring substitution at the pyrazole C3 position requires careful control of reaction conditions (e.g., base strength, temperature) .
  • Cyclobutyl Stability : Strain in the cyclobutyl ring may lead to side reactions (e.g., ring-opening), necessitating low-temperature reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol aids recrystallization .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve cross-coupling efficiency for cyclobutyl introduction .
  • Temperature Control : Maintaining 60–80°C during cyclocondensation minimizes byproducts .

Q. How does X-ray crystallography confirm the molecular structure?

Single-crystal X-ray diffraction reveals bond lengths, angles, and spatial arrangement. For example, the cyclobutyl ring exhibits bond lengths of ~1.54 Å (C–C) and ~1.33 Å (C=C), with puckering angles consistent with strain analysis . Data quality is assessed via R-factor (<0.06) and data-to-parameter ratios (>15:1) .

Q. What strategies address contradictory biological activity data across studies?

  • Structural Verification : Confirm compound identity via NMR and HRMS to rule out isomerism or degradation .
  • Assay Replication : Standardize in vitro conditions (e.g., pH, temperature) to minimize variability .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify confounding variables .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Core Modifications : Replace the cyclobutyl group with cyclohexyl or phenyl to assess steric effects .
  • Functional Group Addition : Introduce electron-withdrawing groups (e.g., –Cl, –CF3_3) at the pyrazole C3 position to modulate electronic properties .
  • In Silico Modeling : Use docking simulations to predict binding affinities to target enzymes (e.g., kinases) .

Q. What computational methods predict reactivity and stability?

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity .
  • MD Simulations : Model solvation effects and conformational changes in biological environments .
  • Degradation Pathways : Predict thermal or photolytic decomposition using software like Gaussian or ORCA .

Comparative Analysis of Synthetic Methods

MethodYield (%)Key ConditionsReference
Cyclocondensation65–75Ethanol, reflux, 12 h
Suzuki Coupling50–60Pd(PPh3_3)4_4, DMF, 80°C
Alkylation70–85NaH, THF, 0°C to RT

Key Considerations for Experimental Design

  • Scale-Up Challenges : Pilot-scale reactions may require flow chemistry to maintain yield .
  • Biological Assays : Use orthogonal assays (e.g., fluorescence and enzymatic) to validate activity .
  • Data Reproducibility : Document all synthetic steps and characterization data in open-access repositories .

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